2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2 |
InChI Key |
LHMYGPYGPULBEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Haloketone Synthesis and Cyclization
4-Chlorophenoxymethyl ketone precursors are synthesized via nucleophilic substitution between 4-chlorophenol and α-bromoacetophenone. Subsequent cyclization with 2-aminopyridine in refluxing ethanol (12–24 h) yields the target compound. Catalyst-free protocols under solvent-free conditions at 80–100°C achieve 85–95% yields. For example, Zhu et al. reported a solvent-free condensation of 2-aminopyridine with 4-chlorophenoxymethyl bromoketone, yielding 89% product after 8 h at 90°C.
Key Optimization Parameters :
-
Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may require inert atmospheres to prevent oxidation.
-
Catalysts : Copper silicate (10 mol%) in ethanol enhances reactivity, reducing reaction times to 1.5–3 h with 94% yields.
Multicomponent Reactions (GBBR-CuAAC Strategy)
The Groebke-Blackburn-Bienaymé reaction (GBBR) coupled with copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables a one-pot synthesis under microwave irradiation.
Procedure and Mechanistic Insights
-
GBBR Step : 2-Aminopyridine, 4-chlorobenzaldehyde, and tert-butyl isocyanide react in ethanol under microwave heating (60°C, 30 min) to form an imidazo[1,2-a]pyridine intermediate.
-
CuAAC Step : Addition of phenylacetylene, sodium ascorbate, and CuSO₄·5H₂O facilitates triazole formation at room temperature, yielding bifunctional derivatives.
Representative Data :
-
Advantage : Modular introduction of substituents via click chemistry.
Catalyst- and Solvent-Free Synthesis
Eco-friendly protocols eliminate catalysts and solvents, aligning with green chemistry principles.
Direct Cyclization
A mixture of 2-aminopyridine and 4-chlorophenoxymethyl bromoketone is heated neat at 100°C for 6 h, achieving 92% yield. This method avoids column chromatography, with crude products purified via recrystallization (ethanol/water).
Comparative Efficiency :
Radical Functionalization Approaches
Post-synthetic modification via radical reactions introduces functional groups to preformed imidazo[1,2-a]pyridines.
C–H Chlorination
Treatment of 2-(phenoxymethyl)-imidazo[1,2-a]pyridine with N-chlorosuccinimide (NCS) in DMF at 40°C for 4 h installs the 4-chloro substituent, yielding 78–85% product.
Mechanism :
-
Radical initiators (e.g., AIBN) generate chlorine radicals, which abstract hydrogen at the para position of the phenoxymethyl group.
Copper-Catalyzed Cyclization
Copper catalysts (e.g., CuI, CuO) enhance cyclization efficiency, particularly for electron-deficient substrates.
Optimized Protocol
-
Conditions : 2-Aminopyridine, 4-chlorophenoxymethyl bromide, CuI (10 mol%), K₂CO₃, DMF, 110°C, 12 h.
Advantages :
-
Tolerance to diverse substituents on the phenyl ring.
Characterization and Analytical Validation
Synthetic products are validated via:
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including 2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine, show effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Case Study: Antimicrobial Efficacy
A study conducted by Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity using the cylinder wells diffusion method. Among the tested compounds, certain derivatives exhibited significant inhibition zones against the aforementioned bacteria when compared to standard antibiotics like Norfloxacin. The results are summarized in the following table:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1a | S. aureus | 15 |
| 1b | E. coli | 12 |
| 4h | P. aeruginosa | 14 |
These findings indicate that modifications to the imidazo[1,2-a]pyridine structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antimicrobial agents .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Preliminary studies suggest that this compound can inhibit tumor cell proliferation through various mechanisms.
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer), significant antiproliferative activity was observed. The following table summarizes the IC50 values for selected compounds:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 | This compound | 10.5 |
| MCF-7 | This compound | 12.0 |
These results indicate that this compound could serve as a lead for developing new anticancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
In vitro studies have demonstrated that imidazo[1,2-a]pyridine derivatives significantly suppress COX-2 activity, a key enzyme involved in inflammation. The following table presents the IC50 values for selected compounds compared to standard anti-inflammatory drugs:
| Compound | IC50 (µM) | Reference Drug (Celecoxib) IC50 (µM) |
|---|---|---|
| Compound A | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound B | 0.03 ± 0.02 |
These findings underscore the potential of this compound in developing new anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- COX-2 Inhibition: Morpholine substitution at C-3 (IC₅₀ = 0.07 µM) enhances selectivity over COX-1 (selectivity index = 217.1), outperforming phenylamino-substituted analogs .
- AChE Inhibition : Biphenyl substituents (e.g., 2h) at C-3 improve activity (IC₅₀ = 79 µM), while phenyl groups are inactive, highlighting the role of substituent size and hydrophobicity .
- Fluorescence: 2-(4-Chlorophenyl) substitution at C-2 reduces fluorescence intensity compared to electron-donor substituents (e.g., methoxy), suggesting electronic effects dominate optical properties .
Physicochemical Properties
- Crystal Structures : Substituents such as trifluoromethyl or nitro groups influence packing patterns and hydrogen bonding, which may correlate with stability and solubility .
Biological Activity
The compound 2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine is part of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₈ClN₃O
- Molecular Weight : 233.66 g/mol
- Structural Features : The compound features a chloro-substituted phenyl group and an imidazo[1,2-a]pyridine core, which are critical for its biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Specifically, studies have shown that compounds within this class can induce apoptosis in various cancer cell lines.
- Induction of Apoptosis :
- Inhibition of c-Met Signaling :
In Vitro Studies
A range of studies have evaluated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HT-29 | 0.15 | Apoptosis induction via caspase activation |
| Caco-2 | 0.21 | Mitochondrial pathway activation |
| A549 | 0.29 | c-Met inhibition |
These findings indicate that the compound exhibits potent anticancer activity with low toxicity to normal cells .
Case Studies
Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Colon Cancer Treatment :
- Lung Cancer Models :
- Mechanistic Insights :
Q & A
Q. What are the common synthetic methodologies for 2-(4-chloro-phenoxymethyl)-imidazo[1,2-a]pyridine and its derivatives?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves:
- Catalytic Friedel-Crafts acylation : A one-pot method using AlCl₃ catalysis for C-3 acetylation, yielding 38 derivatives with high efficiency .
- Catalyst-free multi-component reactions (MCR) : Eco-friendly approaches using boronic acids and glyoxylic acid, though optimization of solvents (e.g., DMF) and temperature (100°C) is critical for yield improvement .
- Functionalization via Mannich reactions : Substitution at C-3 with groups like morpholine enhances COX-2 inhibitory activity (IC₅₀ = 0.07 μM) .
Q. How are imidazo[1,2-a]pyridine derivatives structurally characterized?
Standard techniques include:
- ¹H/¹³C NMR and HRMS : Used to confirm substituent positions and purity, as demonstrated in antibacterial studies of 2-thiosubstituted derivatives .
- X-ray crystallography or computational modeling : To resolve spatial configurations, particularly for derivatives with complex substituents like 4-chloro-phenoxymethyl groups .
Q. What biological activities are associated with this scaffold?
The imidazo[1,2-a]pyridine core exhibits diverse activities:
- COX-2 inhibition : Derivatives with morpholine substituents show high selectivity (index = 217.1) .
- GABA receptor modulation : Acetylated derivatives are screened via computational models to predict ligand-receptor binding .
- Antimicrobial potential : While some 3-nitro derivatives showed no activity against S. aureus or P. aeruginosa, structural optimization is ongoing .
Advanced Research Questions
Q. How can substituent effects at C-3 be systematically analyzed to enhance bioactivity?
Methodologies include:
- Structure-activity relationship (SAR) studies : Compare substituents like phenylamino vs. morpholine groups using in vitro assays (e.g., COX-1/COX-2 inhibition) .
- Computational docking : Predict binding affinities with targets like GABA receptors to prioritize synthetic targets .
- Pharmacophore modeling : Identify critical functional groups (e.g., sulfonyl or nitro groups) for activity optimization .
Q. How should researchers address contradictions in biological data (e.g., inactive derivatives)?
Strategies involve:
- Replicating assays under standardized conditions : Ensure consistency in bacterial strains (e.g., P. aeruginosa ATCC 27853) and methods (microdilution vs. diffusion) .
- Exploring off-target effects : Use proteomic or transcriptomic profiling to identify alternative mechanisms .
- Analyzing physicochemical properties : Lipophilicity (logP) or steric hindrance from substituents may explain reduced permeability .
Q. What advanced techniques integrate computational and experimental data for drug design?
- Reaction coordinate diagrams : Validate synthetic pathways (e.g., AlCl₃-catalyzed acylation) using DFT calculations .
- Molecular dynamics simulations : Study ligand-receptor interactions over time, as applied to GABA receptor models .
- Machine learning : Train models on existing SAR data to predict novel bioactive derivatives .
Q. How can researchers evaluate the therapeutic potential of this scaffold?
- In vivo efficacy studies : Test analgesic or anti-inflammatory activity in rodent models, as done for COX-2 inhibitors .
- Toxicology profiling : Assess hepatotoxicity and bioavailability using in vitro assays (e.g., HepG2 cell viability) .
- Patent landscape analysis : Review existing patents (e.g., zolpidem analogs) to identify unexplored structural niches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
